molecular formula C19H16BrN3O3S B2527061 3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005294-80-3

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2527061
CAS No.: 1005294-80-3
M. Wt: 446.32
InChI Key: KTCYOWQLVJMYLN-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with the molecular formula C19H16BrN3O3S. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a pyridazinyl moiety, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Moiety: The pyridazinyl group is introduced through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Ethylsulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond through a coupling reaction between the brominated benzene derivative and the pyridazinyl intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for sulfone formation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for sulfide formation.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone).

    Benzamide Derivatives: Other benzamide compounds with different substituents.

Uniqueness

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of its bromine, ethylsulfonyl, and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYOWQLVJMYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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